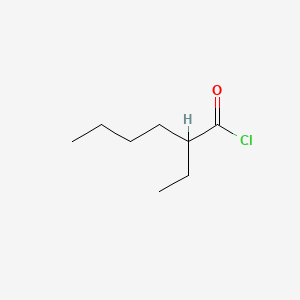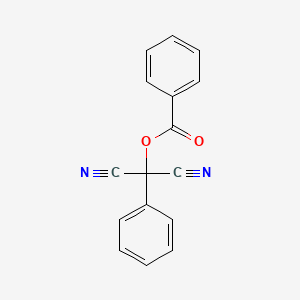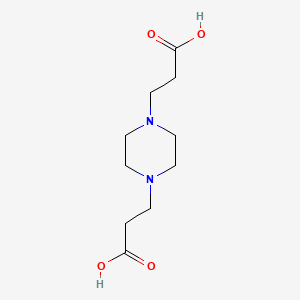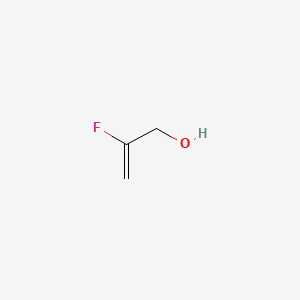
3,3-Dimethyl-1-(3-nitrophenyl)triazene
Übersicht
Beschreibung
3,3-Dimethyl-1-(3-nitrophenyl)triazene is a triazene compound characterized by the presence of a nitrophenyl group and two methyl groups attached to the triazene moiety. Triazene compounds are known for their versatility in various chemical, biological, and industrial applications due to their unique structural properties .
Vorbereitungsmethoden
The synthesis of 3,3-Dimethyl-1-(3-nitrophenyl)triazene typically involves the reaction of 3-nitroaniline with dimethylamine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-5°C to ensure the stability of the intermediate products . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
3,3-Dimethyl-1-(3-nitrophenyl)triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. Major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted triazene compounds .
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-(3-nitrophenyl)triazene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is studied for its potential as a DNA-cleaving agent due to its ability to generate reactive intermediates.
Medicine: Research is ongoing to explore its use as an anticancer agent, leveraging its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-(3-nitrophenyl)triazene involves the generation of reactive intermediates that interact with molecular targets. In biological systems, the compound can induce DNA cleavage by generating free radicals, leading to cell death. The molecular pathways involved include the activation of apoptotic signaling cascades .
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethyl-1-(3-nitrophenyl)triazene can be compared to other triazene compounds such as 1,3-diphenyltriazene and 1-(2-benzamide)-3-(3-nitrophenyl)triazene. While all these compounds share the triazene moiety, this compound is unique due to its specific substitution pattern, which influences its reactivity and applications .
Similar compounds include:
- 1,3-Diphenyltriazene
- 1-(2-Benzamide)-3-(3-nitrophenyl)triazene
- 1-(2-Benzamide)-3-(4-nitrophenyl)triazene
These compounds exhibit different reactivity profiles and applications based on their structural differences.
Eigenschaften
IUPAC Name |
N-methyl-N-[(3-nitrophenyl)diazenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-11(2)10-9-7-4-3-5-8(6-7)12(13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJVFVAYXDTCRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879150 | |
| Record name | 1-(3-NO2 PH)-3,3-DIMETHYLTRIAZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20241-06-9, 1087706-99-7 | |
| Record name | Triazene, 3,3-dimethyl-1-(m-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020241069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethyl-1-(3-nitrophenyl)triazene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-NO2 PH)-3,3-DIMETHYLTRIAZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethyl-1-(m-nitrophenyl)-triazene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-dimethyl-1-(3-nitrophenyl)triaz-1-ene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H669UW747 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1329513.png)



acetate](/img/structure/B1329519.png)







